1H-imidazo[4,5-b]pyrazine
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
1H-imidazo[4,5-b]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4/c1-2-7-5-4(6-1)8-3-9-5/h1-3H,(H,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKAMEFMDQNTDFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=N1)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10421828 | |
| Record name | 1H-imidazo[4,5-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10421828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
273-94-9 | |
| Record name | 273-94-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151667 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-imidazo[4,5-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10421828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-imidazo[4,5-b]pyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations of 1h Imidazo 4,5 B Pyrazine
De Novo Synthesis Strategies for the 1H-imidazo[4,5-b]pyrazine Core
The construction of the fused imidazole (B134444) and pyrazine (B50134) rings can be accomplished through several convergent strategies, starting from appropriately substituted acyclic or heterocyclic precursors.
Palladium-Catalyzed Amination-Cyclization Sequences
A robust strategy for the synthesis of the this compound core involves a palladium-catalyzed amination followed by an intramolecular cyclization. nih.govorganic-chemistry.org This approach typically begins with a dihalopyrazine, which undergoes sequential amination reactions to build the imidazole ring.
For instance, a facile synthesis of N1- and C2-substituted imidazo[4,5-b]pyrazines has been developed using a Pd-catalyzed amide coupling reaction. nih.gov This method couples a 2-chloro-3-amino-pyrazine derivative with a primary amide. The subsequent in situ cyclization and dehydration afford the desired fused heterocyclic product in a single vessel. organic-chemistry.org The reaction is versatile, allowing for the introduction of various substituents. Pyrazine precursors often exhibit faster reaction rates compared to their pyridine (B92270) analogues due to the electron-deficient nature of the pyrazine ring. organic-chemistry.org
A common synthetic route involves the palladium-catalyzed bis-amination of a 1,2-dihalopyrazine with amidines, which directly yields the imidazo[4,5-b]pyrazine scaffold. nih.gov This method provides a direct and efficient pathway to the core structure.
Table 1: Example of Palladium-Catalyzed Synthesis
| Starting Material | Amide/Amidine | Catalyst/Ligand | Conditions | Product |
|---|---|---|---|---|
| 2-Chloro-3-aminopyrazine | Primary Amides | Pd Catalyst / Me4tBu-XPhos | tert-Butanol, Heat | N1, C2-Substituted Imidazo[4,5-b]pyrazines |
Tandem Reduction-Cyclization fromnih.govresearchgate.netresearchgate.netoxadiazolo[3,4-b]pyrazines
A novel and efficient method for generating the this compound core is through a tandem reduction-cyclization sequence starting from nih.govresearchgate.netresearchgate.netoxadiazolo[3,4-b]pyrazines (furazanopyrazines). nih.govnih.gov This strategy leverages the reductive ring opening of the oxadiazole (furazan) moiety to form a highly reactive, unstable 1,2-diaminopyrazine intermediate in situ. nih.gov
The reduction is commonly achieved using iron (Fe) powder in an acidic medium, such as acetic acid. nih.govresearchgate.net The resulting diamine is not isolated but is immediately trapped by a carbon electrophile present in the reaction mixture, which drives the cyclization to form the imidazole ring. This process allows for the synthesis of diverse imidazopyrazines in moderate to good yields. nih.gov The choice of the electrophile determines the substituent at the 2-position of the final product. A variety of orthoesters can be used, enabling the introduction of groups like trifluoromethyl, methyl, or hydrogen at this position. nih.gov
Table 2: Tandem Reduction-Cyclization Reaction
| Starting Material | Reducing Agent | Electrophile (Orthoester) | Product (C2-Substituent) | Yield |
|---|---|---|---|---|
| nih.govresearchgate.netresearchgate.netOxadiazolo[3,4-b]pyrazine derivative | Fe / Acetic Acid | Trimethyl orthoformate | Hydrogen | Moderate |
| nih.govresearchgate.netresearchgate.netOxadiazolo[3,4-b]pyrazine derivative | Fe / Acetic Acid | Trimethyl orthoacetate | Methyl | Moderate-Good |
| nih.govresearchgate.netresearchgate.netOxadiazolo[3,4-b]pyrazine derivative | Fe / Acetic Acid | Methyl 2,2,2-trifluoroacetate | Trifluoromethyl | Moderate-Good |
Condensation Reactions of Pyrazine Diamine Intermediates
The classical and most direct approach to the this compound ring system is the condensation of a 2,3-diaminopyrazine (B78566) with a one-carbon electrophile. This method forms the C2-carbon of the imidazole ring.
The synthesis typically involves the cyclocondensation of the substituted pyrazine diamine with various reagents such as aldehydes, carboxylic acids, or their derivatives under acidic or basic conditions. researchgate.net For example, reacting 2,3-diaminophenazine with different aromatic aldehydes or acids in a one-pot reaction yields 2-aryl-1H-imidazo[4,5-b]phenazine derivatives. researchgate.net Similarly, using formic acid or acetic anhydride (B1165640) leads to the formation of the parent 1H-imidazo[4,5-b]phenazine and the 2-methyl derivative, respectively. researchgate.net The reaction conditions, such as solvent polarity (e.g., ethanol (B145695) vs. DMF) and temperature, can be optimized to improve yields.
Derivatization and Functionalization Approaches
Once the core this compound structure is formed, further derivatization can be achieved through various functionalization strategies to modulate its chemical and biological properties.
Regioselective Alkylation Strategies (e.g., N1, N3, N4 positions)
Alkylation of the nitrogen atoms within the imidazo[4,5-b]pyrazine scaffold is a key method for derivatization. The system contains multiple nitrogen atoms (N1, N3, N4, N7) that can potentially be alkylated, leading to regioisomers. Achieving regioselectivity is a significant challenge.
Studies on the closely related imidazo[4,5-b]pyridine system provide valuable insights into the factors governing regioselectivity. researchgate.net Alkylation reactions using alkyl halides (e.g., benzyl (B1604629) bromide, butyl bromide) in the presence of a base like potassium carbonate (K2CO3) in a polar aprotic solvent such as DMF are common. researchgate.net The regioselectivity of N-alkylation is influenced by both steric and electronic factors, including the nature of the substituent at the C2 position and the specific alkylating agent used. researchgate.net For instance, computational studies on imidazo[4,5-b]pyridine-4-oxide showed that the N1/N3 alkylation ratio is governed by 'steric approach control', where a bulky group at the C2 position can favor alkylation at the more accessible N1 position. researchgate.net These principles are expected to apply to the imidazo[4,5-b]pyrazine system, where the electronic properties of the pyrazine ring and the steric environment around the imidazole nitrogens will dictate the primary site of alkylation.
Substituent Introduction at the Imidazole and Pyrazine Moieties (e.g., 2-, 5-, 6-positions)
Functionalization of the carbon backbone of the this compound is crucial for expanding chemical diversity.
C2-Position: As mentioned in the de novo synthesis sections, the substituent at the C2 position of the imidazole ring is often introduced during the cyclization step. The use of different aldehydes, orthoesters, or carboxylic acids in condensation reactions with a pyrazine diamine directly installs the desired group. nih.gov For example, the tandem reduction-cyclization of oxadiazolopyrazines with a selection of orthoesters provides a direct route to various 2-substituted imidazopyrazines. nih.govresearchgate.net
C5- and C6-Positions: The substituents at the 5- and 6-positions of the pyrazine ring are typically established before the construction of the fused imidazole ring. These groups are carried through from the initial pyrazine precursor, such as a substituted 2,3-diaminopyrazine or nih.govresearchgate.netresearchgate.netoxadiazolo[3,4-b]pyrazine. nih.gov The synthetic methods described allow for a variety of derivatives with varying substitution patterns at these positions, depending on the availability of the starting materials. nih.govnih.gov
Transition Metal-Catalyzed Coupling Reactions for Structural Diversification
The structural diversification of the this compound scaffold is heavily reliant on transition metal-catalyzed cross-coupling reactions. These methodologies provide powerful tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds, enabling the introduction of a wide array of functional groups onto the core structure. rsc.orgeie.gr Palladium-catalyzed reactions, in particular, are extensively used for the functionalization of pyrazine and related heterocyclic systems. rsc.orgutwente.nl
A common strategy for building the imidazo[4,5-b]pyrazine system itself involves the palladium-catalyzed amination of aryl halides, which is then followed by a cyclization step. nih.gov For instance, a facile synthesis of N1-substituted imidazo[4,5-b]pyrazines has been developed through a palladium-catalyzed amide coupling reaction. organic-chemistry.org This approach involves the reaction of a 2-chloro-3-amino-pyrazine derivative with a primary amide, followed by in-situ cyclization, offering regioselective access to the N1-substituted products. organic-chemistry.org The electron-deficient nature of the pyrazine ring facilitates these reactions, often leading to faster reaction rates compared to analogous pyridine systems. organic-chemistry.org
Key palladium-catalyzed reactions used for the derivatization of the imidazo[4,5-b]pyrazine core and its precursors include the Suzuki-Miyaura, Heck, and Sonogashira reactions. rsc.orgutwente.nl The Suzuki-Miyaura coupling, for example, allows for the introduction of various aryl and heteroaryl groups by coupling a halogenated imidazopyrazine with a boronic acid derivative. nih.gov This reaction is noted for its compatibility with a broad spectrum of functional groups. nih.gov
The table below summarizes representative examples of transition metal-catalyzed reactions used in the synthesis and functionalization of the imidazo[4,5-b]pyrazine scaffold and its close analogs.
| Reaction Type | Catalyst / Ligand | Reactants | Product Type | Ref. |
| C-N Coupling / Amidation | Pd(0) catalyst, Me4tBu-XPhos | 2-Chloro-3-aminopyrazine, Primary amides | N1-substituted imidazo[4,5-b]pyrazines | organic-chemistry.org |
| Suzuki-Miyaura Coupling | (A-taphos)2PdCl2 | Halogenated imidazo[4,5-b]pyridine, Arylboronic acids | 2-Aryl-imidazo[4,5-b]pyridines | nih.gov |
| Bis-Amination | Palladium catalyst | 1,2-Dihalopyrazine, Amidines | Imidazo[4,5-b]pyrazine derivatives | nih.gov |
Multicomponent Reaction Methodologies
Multicomponent reactions (MCRs) have emerged as highly efficient and atom-economical strategies for the synthesis of complex heterocyclic structures like this compound from simple starting materials in a single step. rsc.orgrsc.org These reactions are advantageous as they often simplify purification processes because most of the atoms from the starting materials are incorporated into the final product. rsc.orgrsc.org
A prominent MCR for synthesizing substituted imidazo[1,2-a]pyrazines, a related isomer, is the Groebke–Blackburn–Bienaymé (GBB) three-component reaction. researchgate.net This reaction typically involves the condensation of an aminoazine (like 2-aminopyrazine), an aldehyde, and an isocyanide. researchgate.net The reaction is generally catalyzed by an acid, which activates the aldehyde, facilitating the formation of an imine intermediate. The isocyanide then reacts with the imine, followed by an intramolecular cyclization to yield the final imidazopyrazine product. rsc.orgresearchgate.net
Various catalysts and solvent systems have been explored to optimize these MCRs. Iodine has been reported as a cost-effective and environmentally friendly catalyst for the three-component synthesis of imidazo[1,2-a]pyrazine (B1224502) derivatives in ethanol, providing excellent yields. rsc.org In some cases, the product precipitates directly from the reaction mixture, simplifying its isolation. rsc.org Sustainable conditions have also been developed, utilizing green solvents like eucalyptol (B1671775) in the presence of an acid catalyst such as perchloric acid (HClO₄). researchgate.net
The following table details examples of multicomponent reactions used to synthesize imidazo[1,2-a]pyrazine derivatives, which are structurally related to the target compound.
| Reaction Name | Components | Catalyst | Solvent | Key Features | Ref. |
| GBB 3-Component Reaction | 2-Aminopyrazine, Aryl aldehyde, tert-Butyl isocyanide | Iodine (I₂) | Ethanol | Cost-effective, high yields, product precipitates | rsc.org |
| GBB 3-Component Reaction | 2-Amino-5-bromopyridine, 3,5-Dimethoxybenzaldehyde, Cyclohexyl isocyanide | Perchloric acid (HClO₄) | Eucalyptol | Sustainable green solvent, efficient catalysis | researchgate.net |
| [4+1] Cycloaddition | 2-Aminopyrazine, Aryl aldehyde, tert-Butyl isocyanide | Iodine (I₂) | Ethanol | Forms imine in-situ, followed by cycloaddition | rsc.orgrsc.org |
Biological Activities and Molecular Mechanisms of Action of 1h Imidazo 4,5 B Pyrazine Derivatives
Anticancer and Antiproliferative Activities
Derivatives of the 1H-imidazo[4,5-b]pyrazine scaffold have emerged as a significant class of compounds in oncology research, demonstrating a wide range of anticancer and antiproliferative activities. Their mechanism of action is primarily centered on the inhibition of various protein kinases that are crucial for the growth, proliferation, and survival of cancer cells. By targeting these key enzymes, these compounds can disrupt the signaling pathways that drive tumorigenesis. The following sections detail the specific inhibitory activities of this compound derivatives against several critical cancer-related kinases and enzymes.
Imidazo[4,5-b]pyridine derivatives, a class closely related to imidazo[4,5-b]pyrazines, have been extensively developed as potent inhibitors of Aurora kinases, a family of three serine/threonine kinases (Aurora-A, -B, and -C) that are key regulators of mitosis. researchgate.net Overexpression of these kinases is common in a wide range of human cancers, making them attractive therapeutic targets.
Researchers have successfully designed these derivatives to achieve isoform selectivity, particularly for Aurora-A over Aurora-B. This selectivity is achieved by exploiting differences in three amino acid residues within the ATP-binding pocket of the kinases (L215, T217, and R220 in Aurora-A). researchgate.netrjraap.com By introducing specific substituents at the C7-position of the imidazo[4,5-b]pyridine ring, compounds have been developed that show a high degree of selectivity for Aurora-A. researchgate.netnih.gov For instance, compound 28c was identified as a highly selective inhibitor of Aurora-A over Aurora-B, a finding guided by computational modeling. researchgate.netrjraap.com This selectivity is critical as the different Aurora isoforms have distinct roles in mitosis, and isoform-specific inhibition may lead to more targeted therapeutic effects.
Another compound, 51 (CCT137690) , was identified as a potent pan-Aurora kinase inhibitor with IC50 values of 0.015 µM for Aurora-A, 0.025 µM for Aurora-B, and 0.019 µM for Aurora-C. researchgate.net Furthermore, optimization of a different series led to compound 27e , which also potently inhibited Aurora kinases with dissociation constants (Kd) of 7.5 nM for Aurora-A and 48 nM for Aurora-B. nih.govresearchgate.net
| Compound | Target | Inhibition Metric | Value |
| 27e | Aurora-A | Kd | 7.5 nM |
| Aurora-B | Kd | 48 nM | |
| 51 (CCT137690) | Aurora-A | IC50 | 0.015 µM |
| Aurora-B | IC50 | 0.025 µM | |
| Aurora-C | IC50 | 0.019 µM |
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation and differentiation of hematopoietic stem cells. Mutations in the FLT3 gene, such as internal tandem duplications (FLT3-ITD) and point mutations in the tyrosine kinase domain (like D835Y), lead to constitutive activation of the kinase and are found in a significant percentage of patients with acute myeloid leukemia (AML), conferring a poor prognosis. nih.govresearchgate.net
Several imidazo[4,5-b]pyridine derivatives have been identified as potent dual inhibitors of both Aurora kinases and FLT3. nih.govnih.gov This dual inhibitory activity is considered a promising therapeutic strategy for AML. The optimization of an imidazo[4,5-b]pyridine series led to the discovery of compound 27e , which demonstrated potent inhibition not only against wild-type FLT3 but also against clinically relevant mutant forms. nih.govresearchgate.net The compound exhibited strong binding affinity to FLT3 (Kd = 6.2 nM), FLT3-ITD (Kd = 38 nM), and the FLT3(D835Y) mutant (Kd = 14 nM). nih.govresearchgate.netnih.gov
Similarly, imidazo[4,5-b]pyridine derivatives 18a and 18b displayed submicromolar activities against both FLT3-ITD and FLT3-D835Y, indicating that this scaffold is a common feature for potent FLT3 binding. nih.gov
| Compound | Target | Inhibition Metric | Value |
| 27e | FLT3 (wild-type) | Kd | 6.2 nM |
| FLT3-ITD | Kd | 38 nM | |
| FLT3(D835Y) | Kd | 14 nM | |
| 18a | FLT3-ITD | IC50 | 0.44 µM |
| FLT3-D835Y | IC50 | 0.16 µM | |
| 18b | FLT3-ITD | IC50 | 0.69 µM |
| FLT3-D835Y | IC50 | 0.20 µM |
The mesenchymal-epithelial transition factor (c-Met) is a receptor tyrosine kinase that, when aberrantly activated, is implicated in multiple oncogenic processes, including tumor growth, invasion, and metastasis, as well as drug resistance. ekb.eg Consequently, c-Met is a key target for cancer therapy.
A series of this compound derivatives has been specifically designed and synthesized as highly potent and exquisitely selective inhibitors of c-Met. ekb.eg Through systematic investigation of the structure-activity relationship (SAR) and molecular docking analysis, compound 1D-2 was identified as a lead candidate. This compound demonstrated a significant inhibitory effect on c-Met in both enzymatic assays (IC50 = 1.45 nM) and cellular assays (IC50 = 24.7 nM in the H1993 cell line). nih.gov Furthermore, it showed excellent selectivity and favorable metabolic stability. nih.gov
Another study focused on optimizing 1H-imidazo[4,5-b]pyridine-based inhibitors, which also led to the discovery of novel compounds with nanomolar enzymatic inhibitory activity against c-Met and improved selectivity. researchgate.net
| Compound | Target | Inhibition Metric | Value | Cell Line |
| 1D-2 | c-Met | IC50 (enzymatic) | 1.45 nM | N/A |
| c-Met | IC50 (cellular) | 24.7 nM | H1993 |
Cyclin-dependent kinases (CDKs) are a family of enzymes that are essential for regulating the cell cycle and gene transcription. mdpi.com CDK9, in particular, is a key component of the positive transcription elongation factor b (p-TEFb), which promotes the expression of anti-apoptotic proteins often overexpressed in cancer cells. Inhibition of CDK9 is therefore a well-established therapeutic strategy in oncology.
Newly synthesized imidazopyrazine derivatives have been evaluated as first-in-class CDK9 inhibitors. In one study, compound 1d exhibited the most potent CDK9 inhibitory activity with an IC50 of 0.18 µM. The antiproliferative effects of these compounds in cancer cell lines correlated well with their CDK9 inhibitory activity, suggesting this as a primary mechanism for their anticancer effects.
Another study on novel imidazo[4,5-b]pyridine-based compounds also identified potent CDK9 inhibitors. Several compounds showed significant anticancer activity against breast (MCF-7) and colon (HCT116) cancer cell lines, with CDK9 inhibitory IC50 values ranging from 0.63 to 1.32 µM, which were comparable or superior to the reference drug sorafenib (B1663141) (IC50 = 0.76 µM).
| Compound Series | Target | Inhibition Metric | Value Range |
| Imidazopyrazines (e.g., 1d ) | CDK9 | IC50 | 0.18 µM |
| Imidazo[4,5-b]pyridines | CDK9 | IC50 | 0.63 - 1.32 µM |
Topoisomerases (Topo) are nuclear enzymes that resolve topological problems in DNA during processes like replication and transcription. Topoisomerase I (Topo I) creates single-strand breaks, while Topoisomerase IIα (Topo IIα) creates double-strand breaks. Both are validated targets for cancer chemotherapy, as their inhibition leads to DNA damage and subsequent cancer cell death.
Research into imidazo[4,5-b]phenazines, a class of compounds with a core structure related to imidazo[4,5-b]pyrazine, has identified dual inhibitors of Topo I and Topo IIα. In a study, a series of these compounds was synthesized and evaluated for their cytotoxic and topoisomerase inhibitory activities. Compound 4e was found to be the most potent derivative against Topo I, with an IC50 of 29.25 µM, comparable to the reference inhibitor camptothecin (B557342) (IC50 = 25.71 µM). Meanwhile, compounds 4f and 4g displayed potency against Topo IIα comparable to the clinical drug etoposide, with IC50 values of 26.74 µM and 22.72 µM, respectively (etoposide IC50 = 20.52 µM). Molecular docking studies suggest these compounds act as topoisomerase poisons by stabilizing the enzyme-DNA cleavage complex.
| Compound | Target | Inhibition Metric | Value | Reference Compound | Reference Value |
| 4e | Topoisomerase I | IC50 | 29.25 µM | Camptothecin | 25.71 µM |
| 4f | Topoisomerase IIα | IC50 | 26.74 µM | Etoposide | 20.52 µM |
| 4g | Topoisomerase IIα | IC50 | 22.72 µM | Etoposide | 20.52 µM |
p21-Activated kinases (PAKs) are serine/threonine kinases that regulate numerous cellular processes, including cytoskeletal dynamics, cell motility, and proliferation. nih.gov PAK4, a member of the Group II PAKs, is frequently overexpressed in various human cancers and is associated with oncogenic transformation and metastasis, making it a novel therapeutic target. nih.gov
An imidazo[4,5-b]pyridine-based PAK4 inhibitor, KY-04045 , was discovered through a virtual site-directed fragment-based drug design approach. nih.gov While its affinity for PAK4 was noted to be weaker than some other reported inhibitors, its binding mode was clearly defined through co-crystallization with the PAK4 protein. The crystal structure revealed that the pyrazole (B372694) and imidazopyridine rings of KY-04045 are sufficient to mediate interaction with the hinge loop of the kinase. nih.gov This finding establishes that the imidazo[4,5-b]pyridine scaffold can serve as a foundational building block for the design and development of novel and more potent PAK4 inhibitors. nih.gov
| Compound | Target | Key Finding |
| KY-04045 | PAK4 | Binds to the PAK4 hinge loop; serves as a scaffold for developing more potent inhibitors. |
Modulation of Apoptosis and Cell Cycle Progression (e.g., Mcl-1 reduction, Caspase 3/7 activation)
Derivatives containing the pyrazine (B50134) or imidazopyrazine core have been shown to influence programmed cell death and cell cycle regulation, key targets in cancer therapy. While specific data on this compound derivatives causing Mcl-1 reduction or direct Caspase 3/7 activation was not prominent in the reviewed literature, related compounds demonstrate significant effects on apoptotic pathways.
One study investigated a novel pyrazine derivative, 2-methoxy-5-(oxiran-2-ylmethyl) phenyl pyrazine-2-carboxylate (B1225951) (2-mOPP), on human chronic myeloid leukemia K562 cells. nih.gov The findings indicated that 2-mOPP plays a crucial role in inhibiting the proliferation of these leukemic cells by inducing cell cycle arrest and apoptosis. nih.gov The compound prompted an increase in the sub-G1 cell population, a hallmark of apoptosis, in a time-dependent manner. nih.gov Mechanistically, 2-mOPP treatment led to the downregulation of the anti-apoptotic proteins Bcl-2 and Survivin, while simultaneously increasing the expression of the pro-apoptotic protein Bax. nih.gov
Furthermore, a series of imidazo[1,2-a]pyrazine (B1224502) derivatives, which are structural isomers of the imidazo[4,5-b]pyrazine core, were studied for their effects on the Dami cell line. researchgate.net These compounds, including PAB13, PAB15, and PAB23, induced apoptosis, with cell growth inhibition reaching up to 89.7% for PAB15. researchgate.net The pro-apoptotic effects of these derivatives were linked to their ability to increase intracellular cAMP levels through the inhibition of phosphodiesterase. researchgate.net
These findings underscore the potential of pyrazine-based scaffolds to modulate critical cell survival and death pathways.
Antimicrobial Activities
The imidazo[4,5-b]pyrazine scaffold and its close relative, imidazo[4,5-b]pyridine, are recognized as important pharmacophores for developing agents to combat a range of microbial pathogens. nih.gov
Antibacterial Efficacy (e.g., against Mycobacterium tuberculosis, Gram-positive, Gram-negative bacteria)
Derivatives of the imidazo[4,5-b]pyridine and pyrazine systems have demonstrated notable antibacterial properties, including activity against the challenging pathogen Mycobacterium tuberculosis (Mtb) and various Gram-positive and Gram-negative bacteria.
Activity against Mycobacterium tuberculosis
The emergence of multidrug-resistant Mtb strains necessitates the discovery of novel antitubercular agents. nih.gov Imidazo[4,5-b]pyridine derivatives have been a subject of quantitative structure-activity relationship (QSAR) studies to rationally design compounds with potent tuberculostatic activity. nih.gov Research into related scaffolds has also yielded promising results. For instance, a series of 2-nitro-6,7-dihydro-5H-imidazo[2,1-b] researchgate.netnih.govoxazine derivatives, which are structurally related, showed potent activity against Mtb H37Rv with MIC₉₀ values as low as 0.18 µM. nih.govmdpi.com Several of these compounds also demonstrated remarkable efficacy against a panel of clinical multidrug-resistant isolates, with MIC₉₀ values below 0.5 µM. nih.govmdpi.com
Efficacy against Gram-positive and Gram-negative Bacteria
The antibacterial spectrum of imidazo[4,5-b]pyrazine derivatives extends to other bacteria. Novel compounds from this class have been developed specifically for the treatment of infections caused by Gram-negative bacteria, such as Acinetobacter baumannii, a pathogen known for causing nosocomial infections. rjeid.com
In a study of amidino-substituted imidazo[4,5-b]pyridines, most of the tested compounds were found to be devoid of significant antibacterial activity. researchgate.net However, one derivative, compound 14 , which is substituted with bromine at the pyridine (B92270) nucleus and bears a 2-imidazolinyl group, showed moderate activity against Escherichia coli with a Minimum Inhibitory Concentration (MIC) of 32 μM. researchgate.net Another study exploring different derivatives found that Gram-positive bacteria, such as Bacillus cereus, were more sensitive to their action compared to Gram-negative bacteria like E. coli.
| Compound Class | Bacterial Strain | Activity (MIC) | Reference |
|---|---|---|---|
| Amidino-substituted imidazo[4,5-b]pyridine (Compound 14) | Escherichia coli | 32 μM | researchgate.net |
| Imidazo[2,1-b] researchgate.netnih.govoxazine derivatives | Mycobacterium tuberculosis H37Rv | 0.18–1.63 μM | nih.govmdpi.com |
| Imidazo[2,1-b] researchgate.netnih.govoxazine derivatives | MDR Clinical Isolates | <0.5 μM | nih.govmdpi.com |
Antifungal Potential
The imidazo[4,5-b]pyridine moiety is a structural motif found in various molecules that exhibit antifungal activity. nih.gov Research into related fused heterocyclic systems has identified promising candidates for new fungicides. A study on benzoimidazo[1,2-d] nih.govnih.govtriazine derivatives demonstrated that many of these compounds exhibited obvious fungicidal activities against several phytopathogenic fungi at a concentration of 50 μg/mL.
Specifically, compounds 4g, 4n, 4u, and 4v showed inhibitory rates exceeding 50% against Botrytis cinerea, Rhizoctonia solani, and Colletotrichum capsici. The highest antifungal activities were observed for compound 4o against B. cinerea (76.7% inhibition), compound 4b against R. solani (63.5% inhibition), and compound 4t against C. capsici (66.8% inhibition). This indicates that the broader class of benzimidazole-fused heterocycles, including imidazo[4,5-b]pyrazine analogues, could be a valuable starting point for developing novel agricultural fungicides.
| Compound | Fungal Strain | Inhibition Rate (@ 50 μg/mL) | Reference |
|---|---|---|---|
| 4o | Botrytis cinerea | 76.7% | |
| 4b | Rhizoctonia solani | 63.5% | |
| 4t | Colletotrichum capsici | 66.8% | |
| 4g, 4n, 4u, 4v | B. cinerea, R. solani, C. capsici | >50% |
Antiviral Properties
The 1H-imidazo[4,5-b]pyridine core is a common structural feature in molecules displaying antiviral activity. nih.gov A study evaluating a series of cyano- and amidino-substituted imidazo[4,5-b]pyridines against a wide panel of DNA and RNA viruses identified compounds with selective antiviral action. researchgate.net
While most of the synthesized compounds did not show significant antiviral effects, two derivatives demonstrated notable and selective activity against the Respiratory Syncytial Virus (RSV). researchgate.net The bromo-substituted derivative 7 , which contains an unsubstituted phenyl ring, and the para-cyano-substituted derivative 17 showed moderate activity against RSV, with EC₅₀ values of 21 μM and 58 μM, respectively. researchgate.net
| Compound | Virus | Activity (EC₅₀) | Reference |
|---|---|---|---|
| Bromo-substituted derivative 7 | Respiratory Syncytial Virus (RSV) | 21 μM | researchgate.net |
| para-cyano-substituted derivative 17 | Respiratory Syncytial Virus (RSV) | 58 μM | researchgate.net |
Neuropharmacological Activities
The structural features of imidazo-fused heterocycles make them candidates for interacting with targets in the central nervous system.
GABAA Receptor Modulation
The γ-aminobutyric acid type A (GABAᴀ) receptor is the primary mediator of fast synaptic inhibition in the brain and the target for major clinical drugs like benzodiazepines. nih.gov While direct modulation of GABAᴀ receptors by this compound derivatives is not extensively documented in the reviewed literature, several closely related imidazo-heterocyclic systems have been identified as potent and selective modulators of GABAᴀ receptor subtypes.
For example, derivatives of imidazo[1,2-b] nih.govnih.govtriazine and imidazo[1,2-a]pyrimidines have been developed as ligands for the benzodiazepine (B76468) binding site of GABAᴀ receptors. nih.gov These compounds have been shown to act as functionally selective agonists for the α2 and α3 subtypes, which are targeted for the treatment of anxiety disorders with potentially minimal sedative effects. nih.gov This suggests that the broader family of imidazo-fused scaffolds has the potential to be developed into novel neuropharmacological agents acting on the GABAergic system.
5-HT6 Serotonin (B10506) Receptor Modulation
The 5-HT6 serotonin receptor, primarily expressed in the central nervous system, is a key target in the development of therapeutics for cognitive disorders. While research into this compound derivatives as 5-HT6 modulators is an emerging area, the closely related imidazo[4,5-b]pyridine scaffold has yielded potent ligands. These analogous structures highlight the potential of the core heterocyclic system.
One such example is a series of 3H-imidazo[4,5-b]pyridine derivatives developed as non-sulfonamide 5-HT6 receptor ligands. Within this series, compound 2-ethyl-3-(3-fluorobenzyl)-7-(piperazin-1-yl)-3H-imidazo[4,5-b]pyridine was identified as a potent 5-HT6 receptor partial inverse agonist. In vitro testing demonstrated its strong affinity and functional activity at the receptor. The compound also showed good metabolic stability and permeability across the blood-brain barrier, underscoring the therapeutic potential of this chemical class.
| Compound | Target | Activity Metric (Ki) | Activity Metric (IC50) | Mode of Action |
|---|---|---|---|---|
| 2-ethyl-3-(3-fluorobenzyl)-7-(piperazin-1-yl)-3H-imidazo[4,5-b]pyridine | 5-HT6 Receptor | 6 nM | 17.6 nM | Partial Inverse Agonist |
Anxiolytic and Anticonvulsant Effects
The this compound scaffold is recognized for its potential in developing anxiolytic and anticonvulsant agents. nih.gov Detailed studies on the analogous 2-phenyl-3H-imidazo[4,5-b]pyridine-3-acetamides have provided insight into the mechanism and structure-activity relationships for this class. These compounds were designed as non-benzodiazepine anxiolytics and demonstrated significant potency in binding to the benzodiazepine receptor and in animal models of seizures. nih.gov
The mechanism of action for these derivatives is linked to their interaction with GABA-A receptors. For instance, compound 148 from this series was characterized as a selective anxiolytic/hypnotic agent and a full benzodiazepine agonist, proving effective in animal models of anxiety. nih.gov Another derivative, compound 84 , emerged as a selective anticonvulsant agent, offering protection against pentylenetetrazole-induced seizures in mice. nih.gov These findings suggest that the imidazo[4,5-b]pyridine and, by extension, the imidazo[4,5-b]pyrazine core can serve as a template for CNS agents that act via the benzodiazepine binding site of GABA-A receptors. nih.gov
| Compound | Primary Activity | Key In Vivo Finding | Proposed Mechanism |
|---|---|---|---|
| Compound 84 | Anticonvulsant | Effective against pentylenetetrazole-induced seizures. nih.gov | Benzodiazepine receptor binding. nih.gov |
| Compound 148 | Anxiolytic/Hypnotic | Effective in punishment and nonpunishment anxiety models. nih.gov | Full benzodiazepine agonist. nih.gov |
Cardiovascular and Metabolic Effects
Cardiotonic and Inotropic Properties
Derivatives of this compound represent a privileged scaffold in medicinal chemistry and have been associated with cardiotonic activity. nih.gov Cardiotonic agents are substances that increase the force of heart muscle contraction, an effect known as positive inotropy. This property is crucial for the treatment of conditions like congestive heart failure. While the imidazo[4,5-b]pyrazine class has been identified as possessing cardiotonic properties, detailed examples and specific structure-activity relationship studies for this core are not widely available in the public domain. The isosteric relationship of this scaffold to endogenous purines suggests a potential for interaction with various cardiovascular targets, such as phosphodiesterases or adrenergic receptors, which are common mechanisms for inotropic agents. nih.gov
Angiotensin II Receptor Antagonism
The renin-angiotensin system is a critical regulator of blood pressure, and blockade of the Angiotensin II Type 1 (AT1) receptor is a primary strategy for treating hypertension. Potent and orally active AT1 receptor antagonists have been developed based on the imidazo[4,5-b]pyridine scaffold. These compounds serve as structural precedents for the potential of imidazo[4,5-b]pyrazine derivatives in this therapeutic area.
A key example is L-158,809 , an imidazo[4,5-b]pyridine-based compound that demonstrated high affinity for the AT1 receptor. Research in this area led to the discovery of derivatives with dual activity, such as (S)-3-(5-(2-(1H-tetrazol-5-yl)phenyl)-2,3-dihydro-1H-inden-1-yl)-2-ethyl-5-isobutyl-7-methyl-3H-imidazo[4,5-b]pyridine , which is a potent AT1 receptor blocker with an IC50 of 1.6 nM. This compound also exhibits partial agonism at the peroxisome proliferator-activated receptor-γ (PPARγ), suggesting a dual-action approach to treating hypertension and insulin (B600854) resistance.
| Compound | Target | Activity Metric (IC50) | Secondary Target | Secondary Activity (EC50) |
|---|---|---|---|---|
| (S)-3-(5-(2-(1H-tetrazol-5-yl)phenyl)-2,3-dihydro-1H-inden-1-yl)-2-ethyl-5-isobutyl-7-methyl-3H-imidazo[4,5-b]pyridine | Angiotensin II Type 1 Receptor | 1.6 nM | PPARγ | 212 nM (Partial Agonist) |
Thromboxane (B8750289) A2 Antagonism
Thromboxane A2 is a potent mediator of platelet aggregation and vasoconstriction, making its receptor a target for anti-thrombotic therapies. While various heterocyclic compounds have been investigated as thromboxane A2 antagonists or synthase inhibitors, this specific biological activity is not a well-documented area of research for derivatives of the this compound scaffold in the available scientific literature.
Mitochondrial Uncoupling Mechanisms and Cellular Respiration Modulation
A significant and recently explored activity of this compound derivatives is the modulation of cellular respiration through mitochondrial uncoupling. nih.gov Mitochondrial uncouplers are molecules that dissipate the proton motive force across the inner mitochondrial membrane, causing the cell to increase its rate of nutrient oxidation to produce ATP. nih.gov This mechanism has therapeutic potential for metabolic diseases. nih.gov
Researchers have synthesized novel imidazo[4,5-b]pyrazine derivatives from nih.govnih.govnih.govoxadiazolo[3,4-b]pyrazine precursors and identified them as potent mitochondrial uncouplers. nih.gov Structure-activity relationship studies revealed that a 2-trifluoromethyl group and N-methylation on the scaffold are critical for this uncoupling capacity. nih.gov A specific derivative, SHD865 (N-[2-fluoro-4-[trifluoromethoxy]phenyl]-5-methoxy-2-[trifluoromethyl]-1H-imidazo[4,5-b]pyrazine-6-amine) , has been identified as a liver-selective mitochondrial uncoupler. In mouse models of diet-induced adiposity, SHD865 was shown to reverse adiposity and glucose intolerance without affecting food intake or lean body mass.
The mechanism of action involves these lipophilic weak acids acting as protonophores, shuttling protons across the inner mitochondrial membrane independent of ATP synthase, thereby uncoupling nutrient oxidation from ATP synthesis. nih.gov
| Compound | Biological Activity | Key In Vivo Effect | Molecular Mechanism |
|---|---|---|---|
| SHD865 | Mitochondrial Uncoupler | Reverses adiposity and glucose intolerance in mice. | Acts as a protonophore to dissipate the mitochondrial proton gradient. nih.gov |
Phosphodiesterase (PDE10A) Inhibition
Derivatives of the imidazopyrazine class have been identified as potent inhibitors of phosphodiesterase 10A (PDE10A), an enzyme highly expressed in the striatum of the brain. nih.gov PDE10A plays a crucial role in regulating the levels of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are key second messengers in cellular signaling. nih.gov The inhibition of PDE10A is a promising therapeutic strategy for certain neuropsychiatric disorders.
Research has led to the discovery of several potent and selective imidazo[1,2-a]pyrazine and imidazo[4,5-b]pyridine derivatives as PDE10A inhibitors. nih.govacs.org For instance, the imidazo[1,2-a]pyrazine derivative JNJ-42314415 has been identified as a potent and specific PDE10A inhibitor in vivo. nih.gov
Furthermore, extensive structure-activity relationship (SAR) studies on a series of imidazo[4,5-b]pyridine derivatives have yielded compounds with significant PDE10A inhibitory potency. nih.govacs.orgnih.govresearchgate.net These studies revealed that specific substitutions on the core scaffold are crucial for high affinity and selectivity. nih.gov X-ray cocrystal structures of these inhibitors bound to human PDE10A have provided valuable insights into the key molecular interactions driving their potent inhibitory activity. nih.govacs.orgnih.gov Several of these derivatives exhibit IC50 values in the low nanomolar range, demonstrating their high potency. acs.orgnih.govresearchgate.net
Anti-inflammatory Mechanisms
Imidazopyrazine derivatives have demonstrated notable anti-inflammatory activities through various molecular mechanisms. One of the key mechanisms involves the inhibition of pro-inflammatory cytokine production. For example, certain imidazopyrazine derivatives have been shown to exert a significant inhibitory effect on the production of interleukin 6 (IL-6), a pleiotropic cytokine involved in a wide range of inflammatory responses. researchgate.net
In addition to cytokine inhibition, some imidazo-pyrazole compounds, which are structurally related to imidazopyrazines, have been found to interfere with reactive oxygen species (ROS) production and the p38 mitogen-activated protein kinase (MAPK) signaling pathway. nih.gov The p38 MAPK pathway is a critical regulator of the synthesis of many inflammatory mediators. By inhibiting p38 MAPK phosphorylation, these compounds can effectively downregulate the inflammatory cascade. nih.gov The ability to modulate these key inflammatory pathways highlights the potential of the imidazopyrazine scaffold in the development of novel anti-inflammatory agents.
Skeletal Muscle Function Modulation (e.g., Troponin-Tropomyosin Complex Activation)
Currently, there is a lack of available scientific literature and research data regarding the direct modulation of skeletal muscle function, including any interaction with the troponin-tropomyosin complex, by this compound derivatives. Extensive searches of scientific databases have not yielded any studies that investigate or report on the activity of this class of compounds in the context of skeletal muscle contraction or its regulatory proteins.
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses
Identification of Key Pharmacophores and Structural Motifs
The 1H-imidazo[4,5-b]pyrazine scaffold is widely recognized as a "privileged pharmacophore" in medicinal chemistry. This designation is attributed to its unique molecular framework that can engage with multiple, distinct biological targets. The core of its significance lies in the structural analogy to endogenous purines, which are fundamental building blocks of nucleic acids and key signaling molecules.
This structural mimicry allows imidazo[4,5-b]pyrazine derivatives to function as purine (B94841) bioisosteres, effectively interacting with biological targets that naturally bind purines, such as protein kinases. Consequently, this scaffold has been a fertile starting point for developing inhibitors for a wide range of protein kinases implicated in oncology. The fused imidazole (B134444) and pyrazine (B50134) rings create a specific arrangement of hydrogen bond donors and acceptors, which is crucial for molecular recognition at the ATP-binding sites of many kinases. The versatility of the scaffold permits extensive chemical modifications at various positions, allowing for the fine-tuning of its biological activity and pharmacokinetic properties.
Influence of Substituent Effects on Biological Potency and Selectivity
Systematic modification of the this compound core has been instrumental in optimizing biological potency and achieving selectivity for specific targets. SAR studies have revealed that the nature and position of substituents dramatically influence the compound's therapeutic profile.
For instance, in the development of inhibitors for the mesenchymal-epithelial transition factor (c-Met), a systematic investigation of substituents on the imidazo[4,5-b]pyrazine core was conducted. This led to the identification of compound 1D-2, which demonstrated a potent enzymatic IC50 of 1.45 nM and high selectivity. nih.gov The specific substitutions in 1D-2 were critical for achieving this high affinity and selectivity.
While not the exact same scaffold, studies on the closely related imidazo[4,5-b]pyridine core further illuminate the importance of substituent effects. In the pursuit of Aurora kinase inhibitors, derivatization at the C7 position with piperazine-based substituents was found to be critical. researchgate.net Further modification of this piperazine (B1678402) moiety led to compounds with nanomolar potency against Aurora A, B, and C kinases. researchgate.net Similarly, for antiproliferative imidazo[4,5-b]pyridines, the introduction of a bromine atom on the pyridine (B92270) ring, combined with an unsubstituted amidino or a 2-imidazolinyl group on a phenyl ring at C2, resulted in compounds with potent and selective activity against colon carcinoma cell lines. mdpi.comnih.gov
These examples underscore a central principle in the medicinal chemistry of this heterocyclic family: specific substitutions at defined positions are key to modulating potency and directing selectivity towards the desired biological target.
Table 1: Influence of Substituents on Biological Activity of Imidazo[4,5-b]pyrazine and Related Scaffolds
---
**Table of Mentioned Compounds**
Compound Name/Class This compound Imidazo[4,5-b]pyridine Imidazo[1,2-a]pyrazine (B1224502) 8-amino-imidazo[1,5-a]pyrazine 1D-2 (imidazo[4,5-b]pyrazine derivative) 2-imidazolinyl substituted imidazo[4,5-b]pyridines Piperazine substituted imidazo[4,5-b]pyridines 3H-imidazo[4,5-b]pyridine 4H-imidazo[4,5-b]pyridine
Computational Chemistry and Molecular Modeling in 1h Imidazo 4,5 B Pyrazine Research
Quantum Chemical Calculations (e.g., DFT for electronic properties, HOMO-LUMO analysis)
Quantum chemical calculations are fundamental to understanding the intrinsic electronic characteristics of 1H-imidazo[4,5-b]pyrazine and its derivatives. Density Functional Theory (DFT) is a prominent method used to investigate molecular structure and electronic properties. irjweb.comugm.ac.id These calculations help in elucidating the distribution of electron density, identifying reactive sites, and determining the stability of the molecule. ugm.ac.id
A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. irjweb.comnih.gov A large HOMO-LUMO gap suggests high stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule that is more easily polarized. nih.govresearchgate.net
These quantum chemical parameters, including chemical hardness, softness, and electronegativity, are derived from HOMO and LUMO energies to quantify the reactivity of the compounds. irjweb.com This theoretical analysis allows researchers to predict how modifications to the this compound core will influence its electronic behavior and, consequently, its biological activity.
Table 1: Key Quantum Chemical Parameters and Their Significance
| Parameter | Description | Significance in Drug Design |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the molecule's electron-donating ability. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the molecule's electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO. | A larger gap implies higher kinetic stability and lower chemical reactivity. nih.gov |
| Chemical Hardness (η) | A measure of resistance to change in electron distribution. | Helps in understanding the stability of the molecule. irjweb.com |
| Chemical Potential (µ) | Related to the escaping tendency of electrons from an equilibrium system. | Influences the direction of charge transfer in interactions. |
| Electrophilicity Index (ω) | Measures the energy stabilization when the system acquires additional electronic charge. | Predicts the propensity of a molecule to act as an electrophile. irjweb.com |
This table provides an interactive overview of key quantum chemical parameters.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a specific target protein. For derivatives of this compound, docking studies are crucial for elucidating their binding modes within the active sites of therapeutic targets like protein kinases and enzymes. nih.govresearchgate.net
In a typical docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The synthesized or designed imidazo[4,5-b]pyrazine derivatives are then placed into the binding site of the protein, and various conformations and orientations are sampled. A scoring function is used to estimate the binding affinity for each pose, with lower binding energy values generally indicating more favorable interactions. frontiersin.org
For example, molecular docking has been used to study 1H-imidazo[4,5-b]pyridine derivatives as potential inhibitors of the DprE1 enzyme in Mycobacterium tuberculosis. nih.govd-nb.info These studies revealed key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligands and amino acid residues in the enzyme's active site, helping to explain the observed inhibitory activity. researchgate.net Similarly, docking analyses of imidazo[4,5-b]pyrazine derivatives targeting the c-Met protein kinase have been performed to understand the structure-activity relationship (SAR) and guide the optimization of inhibitors. nih.gov
Table 2: Examples of Molecular Docking Studies with Imidazo[4,5-b]pyrazine Scaffolds
| Derivative Scaffold | Target Protein | Key Findings |
| 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine | DprE1 (Decaprenylphosphoryl-β-D-ribose 2'-epimerase) | Showed promising interactions with active site residues, suggesting potential inhibitory activity against Mycobacterium tuberculosis. researchgate.netnih.gov |
| Imidazo[4,5-b]pyrazine | c-Met (Mesenchymal-epithelial transition factor) | Elucidated the binding mode, guiding the design of potent and selective inhibitors for cancer therapy. nih.gov |
| Pyrido fused imidazo[4,5-c]quinolines | PI3K (Phosphoinositide 3-kinase) | Identified key hydrogen bonding interactions within the binding pocket, correlating with anti-tumor potential. frontiersin.org |
This is an interactive table. Click on the entries for more details.
Molecular Dynamics Simulations for Conformational Sampling and Binding Stability
While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov MD simulations are employed to assess the conformational stability of the this compound ligand within the protein's binding pocket and to refine the binding poses obtained from docking. mdpi.com
By simulating the ligand-protein complex in a biologically relevant environment (e.g., in water), MD can reveal how the complex behaves over a period ranging from nanoseconds to microseconds. nih.govscielo.br This allows researchers to:
Assess Binding Stability: Confirm if the ligand remains stably bound in the active site or if it dissociates. scielo.br
Analyze Conformational Changes: Observe fluctuations in the ligand's conformation and induced changes in the protein structure upon binding. nih.gov
Calculate Binding Free Energy: Employ methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) to provide a more accurate estimation of the binding affinity. frontiersin.org
For instance, MD simulations have been used to investigate imidazopyridine derivatives as B-Raf kinase inhibitors, providing insights into the stability of the ligand-receptor complex. mdpi.com Such simulations are critical for validating docking results and ensuring that the predicted binding mode is stable and physically reasonable over time.
Virtual Screening and Library Design
Virtual screening is a powerful computational strategy used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach allows researchers to prioritize a smaller number of promising candidates for synthesis and experimental testing, saving significant time and resources.
For the this compound scaffold, virtual screening can be used in several ways:
Ligand-Based Virtual Screening: If known active compounds exist, their 2D or 3D features can be used as a template to search for other molecules with similar properties.
Structure-Based Virtual Screening: A library of compounds can be docked into the 3D structure of a target protein, and the top-scoring molecules are selected for further investigation.
This methodology facilitates the rapid expansion of a hit compound into a chemical series. researchgate.net By creating a virtual library of this compound derivatives with diverse substituents, researchers can computationally evaluate their potential before committing to chemical synthesis. This process of library design, guided by computational predictions, is central to modern medicinal chemistry efforts to discover novel therapeutic agents. For example, an innovative virtual screening collaboration was successfully used to explore an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis, demonstrating the power of in silico probing of compound libraries to rapidly expand a chemical series and improve activity. researchgate.net
Medicinal Chemistry and Drug Discovery Applications
Rational Drug Design Strategies
The development of 1H-imidazo[4,5-b]pyrazine-based inhibitors has been significantly guided by rational drug design strategies. A primary approach involves structure-activity relationship (SAR) studies, which systematically modify the chemical structure of a compound to understand its effect on biological activity. For instance, in the development of inhibitors for the c-Met protein kinase, a key target in cancer therapy, systematic investigation of substitutions on the this compound core has been crucial.
Molecular docking simulations are another cornerstone of the rational design process for these compounds. These computational techniques predict the preferred orientation of a molecule when bound to a specific target, providing insights into the binding mode and potential interactions. Docking analyses have been instrumental in elucidating how this compound derivatives bind to the ATP-binding pocket of kinases like c-Met, guiding the design of more potent inhibitors nih.gov. While detailed 3D-QSAR and pharmacophore modeling studies for the this compound scaffold are not extensively reported in publicly available literature, these methods have been successfully applied to the closely related imidazo[4,5-b]pyridine scaffold for designing Aurora kinase inhibitors, suggesting their potential applicability to the pyrazine (B50134) core as well nih.gov.
Lead Compound Identification and Optimization
The process of identifying and optimizing lead compounds is central to drug discovery. For the this compound scaffold, this has been exemplified in the pursuit of c-Met inhibitors. Through systematic SAR investigations and docking analysis, a promising lead compound, 1D-2 , was identified nih.gov. This compound demonstrated significant inhibitory effects in both enzymatic and cellular assays, highlighting the potential of the this compound core.
The optimization process typically involves modifying the lead compound to improve its potency, selectivity, and pharmacokinetic properties. For this compound derivatives, this often entails introducing various substituents at different positions of the bicyclic ring system to enhance interactions with the target protein and improve drug-like properties.
Development of Selective Inhibitors (e.g., Aurora-A selective inhibitors)
A significant challenge in the development of kinase inhibitors is achieving selectivity for the target kinase over other structurally similar kinases, thereby minimizing off-target effects. While the development of selective inhibitors based on the this compound scaffold is an active area of research, much of the detailed public domain research on achieving selectivity, for instance, for Aurora-A kinase, has been focused on the analogous imidazo[4,5-b]pyridine scaffold.
The principles derived from these studies, however, are highly relevant. For the imidazo[4,5-b]pyridine series, exploiting subtle differences in the ATP-binding pockets of Aurora-A and Aurora-B kinases has been key to designing selective inhibitors. This was achieved through a combination of crystal structure analysis and computational modeling, which guided the derivatization at specific positions of the heterocyclic core to achieve high selectivity researchgate.net. These strategies provide a roadmap for the development of selective this compound-based inhibitors for various kinase targets.
Preclinical Pharmacological Evaluation
Before a drug candidate can be considered for clinical trials, it must undergo rigorous preclinical pharmacological evaluation to assess its efficacy and pharmacokinetic properties.
The initial evaluation of this compound derivatives involves in vitro assays to determine their biological activity. Enzyme assays are used to measure the direct inhibitory effect of a compound on its target enzyme. For example, the c-Met inhibitor 1D-2 exhibited a half-maximal inhibitory concentration (IC50) of 1.45 nM in an enzymatic assay, indicating potent inhibition of the c-Met kinase nih.gov.
Cell-based assays are subsequently used to assess the compound's activity in a more biologically relevant context. These assays measure the effect of the compound on cellular processes, such as cell proliferation or signaling pathways. In the case of 1D-2 , it showed an IC50 of 24.7 nM in a cellular assay using the H1993 cell line, demonstrating its ability to inhibit c-Met activity within cancer cells nih.gov. Other studies have also reported the cytotoxic activities of imidazo[4,5-b]phenazine derivatives, which contain the this compound core, against various cancer cell lines, with some compounds showing significant growth inhibition percentages ekb.eg.
Interactive Data Table: In Vitro Efficacy of this compound Derivatives
| Compound | Target | Assay Type | IC50 (nM) | Cell Line | Reference |
| 1D-2 | c-Met | Enzymatic | 1.45 | - | nih.gov |
| 1D-2 | c-Met | Cellular | 24.7 | H1993 | nih.gov |
To evaluate the therapeutic potential of a drug candidate in a living organism, in vivo efficacy studies are conducted, often using animal models such as xenografts. In these models, human tumor cells are implanted into immunocompromised mice, which are then treated with the test compound to assess its ability to inhibit tumor growth.
While specific in vivo efficacy data for compounds with the this compound scaffold from publicly accessible scientific literature is limited, studies on closely related isomers provide proof-of-concept. For instance, derivatives of the isomeric imidazo[1,2-a]pyrazine (B1224502) have demonstrated efficacy and target engagement in human tumor xenograft mouse models. This suggests that with appropriate optimization, this compound-based compounds could also exhibit significant anti-tumor activity in vivo.
The metabolic stability and pharmacokinetic profile of a drug candidate are critical determinants of its success. Metabolic stability refers to the susceptibility of a compound to be broken down by metabolic enzymes, primarily in the liver. A compound with low metabolic stability will be cleared from the body too quickly, limiting its therapeutic effect.
The c-Met inhibitor 1D-2 , based on the this compound scaffold, was found to have satisfactory metabolic stability in both human and rat liver microsomes, which are preparations of liver enzymes used for in vitro metabolism studies nih.gov. The metabolism of pyrazine derivatives in general has been studied in rats, with findings indicating that they can be oxidized or undergo O-demethylation nih.gov. Understanding these metabolic pathways is crucial for designing derivatives with improved stability and pharmacokinetic properties. A favorable pharmacokinetic profile ensures that the drug can reach its target in sufficient concentrations and for an adequate duration to exert its therapeutic effect.
Addressing Drug Resistance Mechanisms through Scaffold Modification
The emergence of drug resistance is a significant challenge in medicinal chemistry, necessitating the development of novel therapeutic agents that can overcome these mechanisms. The this compound scaffold has proven to be a versatile template for designing molecules that can counteract drug resistance, primarily in the context of cancer therapy. Modifications to this core structure have been strategically employed to inhibit targets involved in resistance pathways and to develop compounds with novel mechanisms of action that circumvent existing resistance.
One of the key strategies involves targeting protein kinases implicated in oncogenic processes and the development of resistance. For instance, aberrant activation of the mesenchymal-epithelial transition factor (c-Met) protein kinase is a known contributor to tumor growth and drug resistance. nih.gov Researchers have designed and synthesized a series of this compound derivatives to inhibit c-Met. Through systematic investigation of the structure-activity relationship (SAR), a promising compound, 1D-2 , was identified. This compound demonstrated significant inhibitory effects on both the enzymatic activity of c-Met and the proliferation of a c-Met dependent cancer cell line. nih.gov The high potency and selectivity of such derivatives highlight the potential of the this compound scaffold in developing agents that can tackle resistance driven by specific kinase signaling pathways.
Another approach to combat drug resistance is the development of dual inhibitors that can target multiple cellular components involved in cancer cell survival and proliferation. Imidazo[4,5-b]phenazines, which are structurally related to 1H-imidazo[4,5-b]pyrazines, have been investigated as dual inhibitors of topoisomerase I (Topo I) and topoisomerase IIα (Topo IIα). ekb.eg Topoisomerases are crucial enzymes for DNA replication and repair, and their inhibition can lead to cancer cell death. By targeting both enzymes, these compounds may circumvent resistance mechanisms associated with the downregulation or mutation of a single topoisomerase. Several derivatives were synthesized and evaluated for their cytotoxic activities against a panel of cancer cell lines.
Detailed findings from these studies are presented in the tables below:
Table 1: Inhibitory Activity of this compound Derivative against c-Met
| Compound | Target | IC50 (Enzymatic Assay) | IC50 (Cellular Assay - H1993 Cell Line) |
| 1D-2 | c-Met | 1.45 nM | 24.7 nM |
| Data sourced from a study on imidazo[4,5-b]pyrazine derivatives as c-Met inhibitors. nih.gov |
Table 2: Cytotoxic and Topoisomerase Inhibitory Activities of Imidazo[4,5-b]phenazine Derivatives
| Compound | Cell Line | Growth Inhibition (%) at 10 µM | Target | IC50 |
| 4f | MOLT-4 (Leukemia) | 82% | Topo IIα | 26.74 µM |
| 4e | SK-OV-3 (Ovarian Cancer) | 88% | Topo I | 29.25 µM |
| 4g | - | - | Topo IIα | 22.72 µM |
| Data from a study on imidazo[4,5-b]phenazines as dual topoisomerase inhibitors. ekb.eg |
The modification of the this compound scaffold extends to the synthesis of compounds with broad-spectrum anticancer activity. While not always directly addressing a known resistance mechanism, the development of potent cytotoxic agents is a fundamental strategy to overcome resistance. For example, a series of imidazo[1,2-a]pyrazine derivatives, a related scaffold, were synthesized and evaluated for their anticancer activity against various cancer cell lines, demonstrating the chemical tractability and therapeutic potential of this class of compounds. nih.govrsc.orgrsc.orgrsc.org
Advanced Characterization and Analytical Techniques in 1h Imidazo 4,5 B Pyrazine Research
Spectroscopic Methods for Mechanistic Insights and Structural Elucidation of Derivatives and Interactions (e.g., NMR, IR)
Spectroscopic techniques are fundamental tools for the structural characterization of 1H-imidazo[4,5-b]pyrazine derivatives. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are routinely employed to confirm the successful synthesis of these compounds and to provide insights into their electronic and structural properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are instrumental in determining the precise arrangement of atoms within the imidazo[4,5-b]pyrazine scaffold and its substituents. For instance, in the synthesis of 2-aryl-1H-imidazo[4,5-b]phenazine derivatives, NMR is used to confirm the structure of the final products. researchgate.net Similarly, the structure of 4-(6-bromoimidazo[1,2-a]pyrazin-8-yl)-N-cyclohexyl-2-nitroaniline, an intermediate in the synthesis of more complex derivatives, was confirmed by ¹H NMR, which showed a characteristic downfield shift of a multiplet corresponding to a proton on the cyclohexyl group. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy provides valuable information about the functional groups present in a molecule. In the characterization of novel imidazo[1,2-a] pyrazine (B50134) derivatives, the IR spectrum of an intermediate compound showed bands at 3325 and 3332 cm⁻¹, corresponding to the NH₂ stretching frequency, confirming the presence of an amine group.
Fluorescence Spectroscopy: Certain imidazo[4,5-b]pyrazine derivatives exhibit fluorescent properties, which can be analyzed to understand their electronic structure. Fluorescence measurements of imidazo[1,2-a]pyrazine (B1224502) and pyridine (B92270) derivatives have shown that the nature of functional groups on the aryl ring significantly influences their absorbance and fluorescence characteristics. rsc.org For example, one study found that a compound with an additional nitrogen atom in the pyrazine ring exhibited a maximum emission at approximately 850 nm. rsc.org
| Technique | Compound/Derivative Type | Key Finding | Source |
|---|---|---|---|
| ¹H NMR | 4-(6-bromoimidazo[1,2-a]pyrazin-8-yl)-N-cyclohexyl-2-nitroaniline | Downfield shift of multiplet for CH of cyclohexyl, confirming structure. | nih.gov |
| IR Spectroscopy | Imidazo[1,2-a] pyrazine intermediate | Bands at 3325 and 3332 cm⁻¹ corresponding to NH₂ stretching. | |
| Fluorescence Spectroscopy | Imidazo[1,2-a]pyrazine and pyridine derivatives | Compound 10i showed maximum emission at ~850 nm. | rsc.org |
X-ray Crystallography for Ligand-Protein Co-crystal Structures
X-ray crystallography is an indispensable technique for visualizing the three-dimensional structure of this compound derivatives bound to their protein targets. This method provides detailed atomic-level information about the binding mode, interactions, and conformational changes that occur upon ligand binding.
The process often involves co-crystallization, where the protein and ligand are crystallized together, or soaking, where a ligand is introduced into a pre-formed protein crystal. nih.gov These approaches yield protein-ligand complex crystals that can be analyzed using X-ray diffraction to generate an electron density map and ultimately determine the 3D structure. nih.gov
Understanding the binding interactions of pyrazine-based ligands is crucial for structure-based drug design. A systematic analysis of the RCSB PDB database revealed that the most frequent interaction of pyrazine is a hydrogen bond to the pyrazine nitrogen atom acting as an acceptor. researchgate.net This information, combined with specific co-crystal structures, guides the design of more potent and selective inhibitors. For example, structural modeling studies using X-ray crystal structures of JAK3 and ITK from the PDB database have informed the design of pyrrolo[2,3-b]pyrazines as dual inhibitors. nih.gov
High-Throughput Screening Methodologies for Hit Identification
High-throughput screening (HTS) is a critical tool in the early stages of drug discovery for identifying "hit" compounds that modulate the activity of a biological target. For this compound research, HTS allows for the rapid screening of large libraries of derivatives against specific targets, such as kinases or ATPases.
One example is the high-throughput screening of a series of 8-amino imidazo[1,2-a]pyrazine derivatives against the VirB11 ATPase HP0525. semanticscholar.org This screen identified compounds with moderate to good potency, highlighting them as competitive inhibitors. semanticscholar.org The assays typically measure enzyme activity, and the results are used to calculate IC₅₀ values, which represent the concentration of an inhibitor required to reduce the enzyme's activity by 50%. semanticscholar.org
Photoaffinity labeling, coupled with chemical proteomics, is another powerful technique used to identify the targets of kinase inhibitors based on the imidazopyrazine scaffold. nih.gov This method utilizes probes that can be photo-activated to covalently bind to their targets within a complex cellular proteome, allowing for the identification of both intended targets and off-targets. nih.govresearchgate.net
Kinase Selectivity Profiling and Off-Target Analysis
While identifying potent inhibitors is important, ensuring their selectivity is paramount to minimize potential side effects. Kinase selectivity profiling involves testing a compound against a broad panel of kinases to determine its specificity.
Derivatives of the this compound scaffold have been extensively profiled for their kinase selectivity. For instance, a series of imidazo[4,5-b]pyridine derivatives were designed as highly selective inhibitors of Aurora-A kinase. acs.org One compound, 28c, was profiled against a panel of 110 kinases and was found to inhibit only three kinases at a level higher than 80%, demonstrating its high selectivity. acs.org
Similarly, photoaffinity probes based on the imidazopyrazine scaffold have been used in chemical proteomics experiments to identify a range of off-targets. nih.gov These studies are crucial for understanding the complete pharmacological profile of a potential drug candidate. The introduction of acetic acid amides onto the pyrazole (B372694) of an imidazo-[1,2-a]-pyrazine Aurora kinase inhibitor was explored to improve its profile against off-target kinases. nih.gov
| Compound/Scaffold | Primary Target | Selectivity Profile | Methodology | Source |
|---|---|---|---|---|
| Imidazo[4,5-b]pyridine derivative (28c) | Aurora-A Kinase | Inhibited only 3 of 110 kinases by >80%. | Kinase panel screening | acs.org |
| Imidazopyrazine scaffold | Various Kinases | Identified a range of off-targets. | Photoaffinity labeling and chemical proteomics | nih.gov |
| Imidazo-[1,2-a]-pyrazine derivative | Aurora A/B Kinase | Improved profile against off-target kinases. | SAR studies and off-target screening | nih.gov |
Cellular Assays for Functional Outcomes (e.g., cell cycle analysis, oxygen consumption rates)
Cellular assays are essential for determining the functional consequences of inhibiting a target with a this compound derivative in a more biologically relevant context. These assays can measure a variety of cellular processes, providing insights into the compound's mechanism of action.
Cell Cycle Analysis: This technique is used to determine the effect of a compound on the progression of cells through the different phases of the cell cycle (G1, S, G2, and M). For example, an imidazo[4,5-b]phenazine derivative, compound 4f, was found to arrest the cell cycle of MCF-7 breast cancer cells at the G2/M phase at its IC₅₀ concentration. ekb.eg This suggests that the compound interferes with processes involved in cell division.
Cytotoxicity and Proliferation Assays: These assays measure the ability of a compound to kill cells or inhibit their proliferation. The in vitro anticancer properties of synthesized imidazo[1,2-a]pyrazine compounds were screened against several cancer cell lines, including laryngeal carcinoma (Hep-2), hepatocellular carcinoma (HepG2), human skin cancer (A375), and breast cancer (MCF-7) cell lines, using the MTT assay. rsc.org Similarly, a series of imidazo[4,5-b]pyrazine derivatives were evaluated for their inhibitory activities in cellular assays, with one promising compound exhibiting an IC₅₀ of 24.7 nM in the H1993 cell line. nih.gov
Other cellular assays can be employed to investigate various aspects of cellular function. For instance, by adjusting the pKa of basic nitrogen-containing cathepsin S inhibitors, a set of 1H-imidazo[4,5-c]pyridine-4-carbonitrile compounds were identified that have excellent cell-based Lip10 activity. nih.gov
Future Perspectives and Research Directions for 1h Imidazo 4,5 B Pyrazine
Exploration of Novel Therapeutic Areas
While the primary focus for 1H-imidazo[4,5-b]pyrazine derivatives has been in oncology, particularly as kinase inhibitors, emerging research is unveiling their potential across a broader spectrum of diseases. nih.gov The structural versatility of the scaffold allows for fine-tuning of its pharmacological profile, opening up new avenues for therapeutic intervention.
Metabolic and Neurodegenerative Diseases: Recent studies have identified derivatives of this compound as potent mitochondrial uncouplers. nih.gov This mechanism, which modulates cellular respiration, is an attractive strategy for treating metabolic disorders such as obesity. By uncoupling nutrient oxidation from ATP synthesis, these compounds can increase energy expenditure. nih.gov This line of research also extends to neurodegenerative diseases where mitochondrial dysfunction is a key pathological feature. nih.gov Future work is expected to focus on optimizing the uncoupling activity while ensuring a wide therapeutic window to avoid cellular toxicity. One study highlighted that a 2-trifluoromethyl group and N-methylation of the imidazole (B134444) ring were crucial for potent mitochondrial uncoupling capacity. nih.gov
Antiviral and Antimicrobial Agents: The structural resemblance of the imidazo[4,5-b]pyrazine core to purines makes it an ideal candidate for antiviral drug development, as it can interfere with viral replication processes that utilize purine-based building blocks. nih.gov Research on the related imidazo[1,2-a]pyrazine (B1224502) scaffold has demonstrated activity against human coronavirus 229E, with target prediction studies suggesting inhibition of viral protease enzymes. nih.gov This suggests that libraries of this compound derivatives could be screened against a wide range of viruses to identify novel antiviral leads. Similarly, the broader class of imidazopyridines and imidazopyrazines has shown promise as antimicrobial agents, targeting essential pathways in bacteria and fungi. researchgate.nettsijournals.com
| Therapeutic Area | Mechanism of Action / Target | Example Compound Class |
| Metabolic Disorders | Mitochondrial Uncoupling | 2-(Trifluoromethyl)-1H-imidazo[4,5-b]pyrazines |
| Neurodegenerative Diseases | Modulation of Mitochondrial Function | Imidazo[4,5-b]pyrazine derivatives |
| Viral Infections | Inhibition of Viral Replication/Protease | Imidazo[1,2-a]pyrazine derivatives |
| Bacterial/Fungal Infections | Inhibition of Lumazine Synthase | [1H,3H] imidazo[4,5-b] pyridines |
Development of Advanced Synthetic Methodologies
The exploration of the vast chemical space around the this compound core necessitates the development of more efficient, versatile, and sustainable synthetic methods. Traditional methods often involve multi-step sequences, such as the nitration of pyrazine (B50134), followed by reduction and cyclization. Modern synthetic chemistry offers new tools to overcome these limitations.
Novel Cyclization Strategies: Researchers are actively developing innovative one-pot and tandem reactions to construct the fused-ring system. A notable example is the conversion of nih.govnih.govoxadiazolo[3,4-b]pyrazines into 1H-imidazo[4,5-b]pyrazines. This process involves an in situ iron-mediated reduction of the oxadiazole moiety to a diaminopyrazine, which is then trapped by an electrophile to form the imidazole ring in a single sequence. nih.gov
Catalysis-Driven Innovations: The use of novel catalysts is streamlining the synthesis of these compounds. Palladium-catalyzed reactions, such as amination and amidation-cyclization sequences, are common for forming the imidazole ring. nih.gov Furthermore, iodine has been effectively used as an inexpensive and benign Lewis acid catalyst in one-pot, three-component reactions to generate imidazo[1,2-a]pyrazine derivatives in good yields. rsc.org Looking forward, the application of greener catalysts, such as iron, for key steps like C-H amination is a promising direction for more sustainable synthesis. organic-chemistry.org
| Synthetic Strategy | Description | Key Features |
| Tandem Reduction-Cyclization | Conversion of oxadiazolo[3,4-b]pyrazines to the target scaffold via in situ generation of a diamine intermediate. nih.gov | One-pot, access to diverse substitutions. nih.gov |
| Iodine-Catalyzed MCR | One-pot, three-component reaction of an aminopyrazine, an aldehyde, and an isocyanide. rsc.org | Atom-economical, mild conditions, good yields. rsc.org |
| Palladium-Catalyzed Cyclization | Formation of the imidazole ring via Pd-catalyzed amination or amidation of chloropyrazine precursors. nih.gov | Versatile for aryl halide precursors. nih.gov |
| Iron-Catalyzed C-H Amination | Greener approach for constructing the fused imidazole ring system. organic-chemistry.org | Use of sustainable metal, water as byproduct. organic-chemistry.org |
Integration of Artificial Intelligence and Machine Learning in Drug Discovery
The design and optimization of this compound derivatives are being significantly accelerated by the integration of artificial intelligence (AI) and machine learning (ML). These computational tools enable researchers to navigate the vast chemical space more effectively, predict compound activity, and prioritize synthetic efforts.
Predictive Modeling and Virtual Screening: Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in understanding how structural modifications impact biological activity. For the related imidazo[4,5-b]pyridine scaffold, 3D-QSAR models (CoMFA and CoMSIA) have been successfully developed to predict the inhibitory potency against targets like Aurora A kinase. nih.govmdpi.com These models generate 3D contour maps that highlight the key structural features required for activity, guiding the design of more potent analogues. nih.gov Such validated models can then be used for virtual screening of large compound databases, like the ZINC database, to identify novel hits with desired pharmacophoric features for a specific target, such as PIM-1 kinase. researchgate.netjapsonline.com
Rational Drug Design and Docking: Molecular docking simulations provide insights into the binding modes of this compound derivatives within the active site of their target proteins. nih.gov By visualizing these interactions, medicinal chemists can make rational modifications to the scaffold to enhance binding affinity and selectivity. For instance, docking studies on c-Met inhibitors helped elucidate the binding mode and guided the structure-activity relationship (SAR) investigation, leading to the identification of highly potent compounds. nih.gov These in silico techniques are instrumental in prioritizing which novel compounds should be synthesized and tested, saving significant time and resources. nih.gov
| AI/ML Application | Technique/Methodology | Purpose in Drug Discovery |
| Predictive Activity Modeling | 3D-Quantitative Structure-Activity Relationship (3D-QSAR). nih.gov | To correlate molecular structure with biological activity and guide the design of more potent compounds. nih.gov |
| Hit Identification | Pharmacophore-based virtual screening. benthamscience.com | To rapidly screen large chemical databases for molecules with the potential to bind to a specific biological target. benthamscience.com |
| Binding Mode Analysis | Molecular Docking. nih.gov | To predict the conformation and interaction of a ligand within a protein's active site, guiding rational drug design. nih.gov |
| Pharmacokinetic Prediction | In silico ADME models. nih.gov | To predict the Absorption, Distribution, Metabolism, and Excretion properties of drug candidates at an early stage. nih.gov |
Challenges in Translating Preclinical Findings to Clinical Applications
Despite the promising preclinical data for many this compound derivatives, the transition to clinical applications is a significant hurdle. The journey from bench to bedside is often impeded by issues related to selectivity, pharmacokinetics, and toxicity.
A primary challenge for kinase inhibitors, a major class of drugs based on this scaffold, is achieving high selectivity. nih.gov The ATP-binding sites of many kinases are highly conserved, leading to the risk of off-target inhibition, which can cause undesirable side effects. nih.gov While some derivatives have shown exquisite selectivity, this remains a critical optimization parameter during lead development. nih.gov
Furthermore, promising in vitro potency does not always translate to in vivo efficacy. Poor pharmacokinetic properties, such as low oral bioavailability, rapid metabolism, or poor distribution to the target tissue, can render an otherwise potent compound ineffective. appliedclinicaltrialsonline.com For example, achieving satisfactory metabolic stability in human and rat liver microsomes is a key milestone in preclinical development. nih.gov Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties, often using in silico models and in vitro assays, is crucial to identify and mitigate these liabilities. nih.govnih.gov Overcoming these challenges requires a multi-parameter optimization approach, balancing potency, selectivity, and drug-like properties to develop a candidate with a manageable toxicity profile suitable for clinical evaluation. nih.govfigshare.com
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1H-imidazo[4,5-b]pyrazine derivatives, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves cyclocondensation of substituted pyrazine precursors with aldehydes or amines under acidic or basic conditions. For example, 2-phenyl derivatives are synthesized via a three-step process: (i) nitration of pyrazine, (ii) reduction to diamine, and (iii) cyclization with benzaldehyde . Optimization includes adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (80–120°C), and catalyst (e.g., p-TsOH). Yield improvements (≥70%) are achieved by controlling stoichiometry and reaction time .
Q. Which spectroscopic techniques are critical for structural elucidation of this compound derivatives?
- Methodology : Use a combination of:
- NMR : , , and NMR to identify ring substituents and confirm aromaticity. For example, downfield shifts in NMR (~8.5–9.0 ppm) indicate imidazole protons .
- X-ray crystallography : To resolve crystal packing and confirm fused-ring geometry (e.g., torsion angles <5° between imidazole and pyrazine rings) .
- Mass spectrometry (HRMS) : To verify molecular formulas (e.g., [M+H]+ peaks for CHN) .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties of this compound derivatives for material science applications?
- Methodology :
- Functional selection : Use hybrid functionals (e.g., B3LYP) with 6-31G(d,p) basis sets to model HOMO-LUMO gaps and charge distribution. Exact exchange terms improve accuracy for π-conjugated systems .
- Bandgap tuning : Modify substituents (e.g., electron-withdrawing nitro groups) to lower LUMO levels by ~0.5 eV, enhancing electron transport in optoelectronic devices .
- Validation : Compare computed UV-Vis spectra (TD-DFT) with experimental data (λ ~350–400 nm) .
Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodology :
- Assay standardization : Use consistent enzyme inhibition protocols (e.g., ATP-binding site assays with IC values ±5% error) to minimize variability .
- Structural analogs : Compare derivatives with varying substituents (e.g., 2-phenyl vs. 2-amino) to isolate SAR trends. For example, 2-phenyl improves lipophilicity (logP ~2.5) but reduces solubility .
- Meta-analysis : Pool data from multiple studies (≥10) using statistical tools (e.g., ANOVA) to identify outliers due to solvent effects (e.g., DMSO vs. aqueous buffers) .
Q. How can this compound derivatives be tailored for selective palladium ion sensing?
- Methodology :
- Fluorophore design : Introduce electron-donating groups (e.g., methoxy) at the 3-position to enhance fluorescence quantum yield (Φ ~0.4–0.6). Triaryl-substituted derivatives show Stokes shifts >100 nm .
- Quenching mechanism : Optimize chelation sites (e.g., sulfur atoms) for Pd binding, achieving detection limits <10 nM via Stern-Volmer analysis .
Q. What computational and experimental approaches validate this compound as a high-energy density material?
- Methodology :
- Detonation velocity (VOD) : Calculate using EXPLO5 software (e.g., ~9,500 m/s for nitro-substituted derivatives) and validate via cylinder tests .
- Thermal stability : Perform DSC/TGA to assess decomposition temperatures (>200°C for CL-20 analogs) .
- Crystal engineering : Co-crystallize with RDX or HMX to improve packing coefficients (K >1.0) and reduce sensitivity .
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
